REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[C:9](=[S:11])=S.[OH-].[Na+].ClCC([O-])=O.[Na+].[NH2:20][NH2:21]>>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([NH:8][C:9](=[S:11])[NH:20][NH2:21])=[CH:2][CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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2.16 g
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)N)N
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
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C(=S)=S
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
2.33 g
|
Type
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reactant
|
Smiles
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ClCC(=O)[O-].[Na+]
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Name
|
|
Quantity
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5.6 mL
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Type
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reactant
|
Smiles
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NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(C=C1)NC(NN)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |